molecular formula C23H22ClNOS B5112247 N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide

Cat. No. B5112247
M. Wt: 395.9 g/mol
InChI Key: HDAYBOIEUGAJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide, also known as DCA-Cl, is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide is a potent and selective antagonist of GPCRs. It binds to the receptor and prevents the binding of endogenous ligands, thereby blocking the downstream signaling pathways. N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide has been shown to be highly specific for certain GPCRs, making it a valuable tool for studying the function of these receptors.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and acetylcholine in the brain, as well as to decrease the activity of certain enzymes involved in the metabolism of neurotransmitters. In addition, N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide in lab experiments is its high specificity for certain GPCRs. This allows researchers to study the function of these receptors in a highly targeted manner. However, one limitation of using N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide in scientific research. One potential application is in the study of the role of GPCRs in various diseases, such as Parkinson's disease and schizophrenia. In addition, N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide could be used as a tool for developing new drugs that target specific GPCRs. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide, and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form 2,2-diphenylacetyl chloride. This intermediate is then reacted with 2-chlorobenzyl mercaptan in the presence of triethylamine to form N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide. The yield of N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide is typically around 70%.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide has been used in a variety of scientific research applications, including as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. It has also been used as a ligand for the study of the dopamine D2 receptor and the serotonin 5-HT2A receptor.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNOS/c24-21-14-8-7-13-20(21)17-27-16-15-25-23(26)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYBOIEUGAJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide

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